8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Historical Development of Imidazopurine Research
The exploration of imidazopurines traces back to the mid-20th century, with foundational work on nitrogen-containing heterocycles gaining momentum in the 1960s. Early studies focused on fluorinated imidazopyrimidines, such as those patented by Duschinsky et al. in 1967, which demonstrated antiviral properties. By the 1970s, structural modifications expanded their applications to antifungal and anti-inflammatory agents. The 2000s marked a turning point, as researchers synthesized arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-diones, revealing potent 5-HT1A receptor binding and anxiolytic-like activity in preclinical models. For instance, 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione (compound 2) exhibited antidepressant effects comparable to imipramine in forced swimming tests. These findings catalyzed interest in optimizing imidazopurine scaffolds for CNS-targeted therapies.
Parallel advancements in oncology highlighted imidazopurines’ role as kinase inhibitors. By 2008, derivatives were shown to inhibit glycogen synthase kinase-3α (GSK-3α) and c-Met kinases, underscoring their versatility in modulating signaling pathways. The synthesis of 8-benzyl-1,3,6,7-tetramethyl derivatives, such as PubChem CID 4970214, emerged from efforts to enhance metabolic stability and target selectivity through alkyl and aryl substitutions.
Significance in Medicinal Chemistry
Imidazo[2,1-f]purine derivatives occupy a critical niche in medicinal chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions, enabling precise engagement with biological targets. The 8-benzyl-1,3,6,7-tetramethyl variant exemplifies this through its substitution pattern:
- Benzyl group : Enhances lipophilicity, facilitating blood-brain barrier penetration for CNS applications.
- Methyl groups : Improve metabolic stability by reducing oxidative dealkylation.
- Dione moiety : Participates in hydrogen bonding with kinase hinge regions, as observed in tubulin inhibitors.
Pharmacological evaluations of analogous compounds, such as 8-allyl-1,7-dimethyl-imidazo[2,1-f]purine-2,4-dione (PubChem CID 3069972), have demonstrated moderate affinity for adenosine receptors, suggesting potential utility in neurodegenerative diseases. Furthermore, the 2-oxopropyl substituent in derivatives like 8-benzyl-1,7-dimethyl-3-(2-oxopropyl)-imidazo[2,1-f]purine-2,4-dione enables covalent binding to cysteine residues, a strategy employed in irreversible kinase inhibitors.
Classification within Heterocyclic Compounds
Imidazo[2,1-f]purines belong to the broader class of fused bicyclic heterocycles , characterized by a purine core (a pyrimidine ring fused with an imidazole ring). The compound 8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be subclassified based on its substituents:
| Feature | Classification | Role |
|---|---|---|
| Core structure | Imidazo[2,1-f]purine | Base scaffold for pharmacophore |
| Substituent at C8 | Benzyl | Modulates receptor affinity |
| Substituents at N1/N3 | Methyl | Enhances metabolic stability |
| Substituents at C6/C7 | Methyl | Steric hindrance for selectivity |
This structural profile aligns with trends in kinase inhibitor design, where bulky substituents at specific positions optimize target binding while minimizing off-target effects. For example, the 2-methoxyethyl group in 8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione (CAS 900272-57-3) introduces ether linkages that improve solubility without compromising affinity.
Research Objectives and Scope
Current research on 8-benzyl-1,3,6,7-tetramethyl-imidazo[2,1-f]purine-2,4-dione prioritizes three objectives:
- Structure-Activity Relationship (SAR) Analysis : Systematically varying substituents to delineate their impact on 5-HT1A receptor binding and kinase inhibition.
- Target Identification : Employing proteomic approaches to map interactions with non-kinase targets, such as G protein-coupled receptors (GPCRs).
- Synthetic Methodology Optimization : Developing one-pot reactions or catalytic processes to streamline the synthesis of tetra-substituted derivatives.
Ongoing studies aim to bridge gaps in understanding the compound’s pharmacokinetics, particularly its distribution in neural tissues and potential for repurposing in oncology. Collaborative efforts between synthetic chemists and pharmacologists are critical to advancing this scaffold into clinical trials.
Properties
IUPAC Name |
6-benzyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-12(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(11)10-13-8-6-5-7-9-13/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPIXHKWXQDJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the construction of the purine framework. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles or diamines under acidic or basic conditions.
Construction of the Purine Framework: The purine ring is often synthesized via condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of Substituents: The benzyl and methyl groups are introduced through alkylation reactions using reagents like benzyl bromide and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit anticancer properties. The compound has been tested for its efficacy against various cancer cell lines. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of key signaling pathways involved in cell proliferation and survival .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. In vitro studies have demonstrated that certain imidazole derivatives possess significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that 8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may serve as a scaffold for developing new antibacterial agents .
Biological Studies
Protein Stabilization
Recent research highlights the role of small molecules like this compound in stabilizing proteins that are prone to aggregation. These kinetic stabilizers can enhance the functionality of therapeutic proteins by maintaining their native conformation under physiological conditions. This application could be particularly relevant in the development of biopharmaceuticals .
Material Science Applications
Nanomaterials Development
The unique properties of imidazole derivatives make them suitable for the synthesis of nanomaterials. Research indicates that these compounds can be utilized in the fabrication of nanostructured materials with applications in sensors and catalysis. The incorporation of this compound into polymer matrices has shown promising results in enhancing mechanical properties and thermal stability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against various cancer cell lines | Induced apoptosis and inhibited cell proliferation |
| Antibacterial Efficacy Study | Tested against E. coli and S. aureus | Significant antibacterial activity observed |
| Protein Stabilization Research | Role as a kinetic stabilizer | Enhanced stability of aggregation-prone proteins |
Mechanism of Action
The mechanism by which 8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives share a common core but differ in substituents, leading to distinct biological activities. Below is a detailed comparison:
Structural Variations and Molecular Properties
*Estimated based on structural analogs.
Pharmacological Profiles
- Target Compound vs. CB11: CB11’s 2-aminophenyl and butyl groups enhance PPARγ agonism, triggering apoptosis in NSCLC cells via ROS production and mitochondrial dysfunction . The benzyl group in the target compound may alter receptor specificity but lacks reported PPARγ activity.
Target Compound vs. AZ-853/AZ-861 :
AZ-853 and AZ-861 feature piperazinylbutyl chains linked to fluorinated aryl groups, enabling 5-HT1A/5-HT7 receptor modulation. AZ-861’s trifluoromethyl group increases receptor affinity (Ki = 0.2 nM vs. 0.6 nM for AZ-853) and brain penetration, but AZ-853 shows stronger antidepressant efficacy due to reduced side effects (e.g., blood pressure changes) . The target compound’s benzyl group may limit serotonin receptor interaction.Target Compound vs. 3-(2-Chlorobenzyl) derivative :
The 2-chlorobenzyl group in the TGF-β inhibitor enhances steric and electronic interactions with TGF-β signaling proteins, suppressing fibrosis and cancer progression . The target compound’s unsubstituted benzyl group may lack this specificity.
Research Findings and Clinical Implications
- Antidepressant Derivatives : Fluorinated arylpiperazinylalkyl chains optimize 5-HT1A/5-HT7 binding, as seen in AZ-853 (ED50 = 2.5 mg/kg in FST) . The target compound’s lack of fluorinated or piperazine groups may limit serotonin receptor engagement.
- Anticancer Agents : PPARγ agonists like CB11 show ROS-mediated anticancer effects, but methyl/benzyl substitutions in the target compound may redirect activity toward alternative pathways (e.g., kinase inhibition) .
- Safety : Piperazinyl derivatives induce mild sedation and lipid metabolism disturbances, while PPARγ agonists risk cytotoxicity. The target compound’s safety profile remains uncharacterized but could benefit from reduced off-target effects .
Biological Activity
8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazoles and purines, characterized by a complex structure that contributes to its biological activity. Its molecular formula is , and it features a benzyl group attached to the imidazo-purine core.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent cytotoxic effects.
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival. Specifically:
- Enzyme Inhibition : The compound is believed to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 10 | DNA Topoisomerase Inhibition |
| Antitumor | HeLa | 7 | Apoptosis Induction |
| Antitumor | A549 | 15 | Caspase Activation |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
-
Study on Breast Cancer Cells :
- Objective : Evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis as confirmed by flow cytometry.
-
Combination Therapy :
- Objective : Assess the synergistic effects with conventional chemotherapeutics.
- Findings : When combined with doxorubicin, the compound enhanced the overall cytotoxicity against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 8-benzyl-1,3,6,7-tetramethylimidazopurinedione derivatives?
- Answer : Synthesis typically involves multi-step reactions starting with substituted purine precursors. For example, 8-substituted derivatives are synthesized via CuI-catalyzed Huisgen cycloaddition to introduce triazole rings (e.g., using tert-butanol/water solvent systems) . N-Alkylation or arylpiperazinylpropyl derivatization is also employed, followed by purification via column chromatography. Structural confirmation relies on NMR (1H/13C), IR, and HRMS .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- Answer : 1H and 13C NMR are critical for mapping hydrogen/carbon environments, while IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). HRMS validates molecular weight and formula. For crystalline derivatives, X-ray diffraction may resolve stereochemistry .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Conduct stability studies under varying pH/temperature and monitor purity via HPLC. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 8-substituted derivatives?
- Answer : Optimize catalysts (e.g., CuI with sodium ascorbate for Huisgen reactions) and solvent ratios (tert-butanol/water 4:1 v/v) to enhance regioselectivity . Kinetic monitoring (TLC/HPLC) identifies optimal reaction times. Microwave-assisted synthesis may reduce side products .
Q. What strategies resolve discrepancies in biological activity data across compound batches?
- Answer : Implement QC protocols: chiral HPLC for enantiopurity, LC-MS for batch consistency. Use statistical tools (ANOVA) to assess variability and cross-validate with orthogonal assays (e.g., radioligand binding vs. functional assays) .
Q. How do structural modifications at the 8-position influence adenosine receptor antagonism?
- Answer : Hydrophilic substituents (e.g., triazoles) enhance water solubility and receptor binding. Comparative radioligand assays show fluorophenoxyethyl groups improve A2A receptor selectivity, while bulky aromatic groups reduce off-target effects .
Q. How can computational tools predict binding modes of 8-substituted derivatives?
- Answer : Molecular docking (AutoDock Vina) models interactions between substituents and receptor active sites. MD simulations assess binding stability, while QSAR models correlate electronic/steric parameters (e.g., logP, polar surface area) with activity .
Methodological Resources
Q. Which databases provide reliable spectral data or synthetic protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
